molecular formula C15H20N2O2 B2586725 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one CAS No. 2034525-51-2

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one

Cat. No.: B2586725
CAS No.: 2034525-51-2
M. Wt: 260.337
InChI Key: PFADACGSUVKNDF-UHFFFAOYSA-N
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Description

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one is a chemical compound offered for research and development purposes. Compounds featuring a piperidine scaffold linked to a pyridine ring via an ether bond are of significant interest in medicinal chemistry and drug discovery. Similar structural motifs are frequently explored in pharmaceutical research for their potential as kinase inhibitors , allosteric modulators of neuronal receptors , and agents in oncology . The specific pent-4-en-1-one chain may provide a versatile handle for further chemical modification, making this compound a valuable synthetic intermediate for constructing more complex molecules. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(3-pyridin-4-yloxypiperidin-1-yl)pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-3-6-15(18)17-11-4-5-14(12-17)19-13-7-9-16-10-8-13/h2,7-10,14H,1,3-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFADACGSUVKNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCCC(C1)OC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Ether Linkage Formation: The pyridine ring is introduced via an ether linkage, which can be achieved through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled by connecting the piperidine and pyridine rings through the pent-4-en-1-one moiety.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the double bond in the pent-4-en-1-one moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the pyridine or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce saturated analogs.

Scientific Research Applications

1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 1-(3-(Pyridin-4-yloxy)piperidin-1-yl)pent-4-en-1-one
  • CAS Number : 2034494-37-4
  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.30 g/mol
  • SMILES : C=CCCC(=O)N1CCC(C1)Oc1ccncc1

Structural Features :

  • Core Motif : A piperidine ring (6-membered amine) linked to a pent-4-en-1-one group and substituted at the 3-position with a pyridin-4-yloxy moiety.
  • Key Functional Groups: Pent-4-en-1-one: A ketone conjugated to an alkene, which may enhance reactivity or serve as a hydrogen bond acceptor.

A similar approach could be inferred for this compound.

Comparison with Structural Analogs

Piperidine vs. Pyrrolidine Derivatives

Example Compound : 1-(Pyrrolidin-1-yl)pent-4-en-1-one (1h)

  • Structural Difference : Replaces the piperidine (6-membered ring) with pyrrolidine (5-membered ring).
  • Impact: Conformational Flexibility: Piperidine’s larger ring size may allow better accommodation of bulky substituents.

Substituent Variations on Piperidine

Example Compound : 2-(4-Methoxybenzyl)-1-(piperidin-1-yl)pent-4-en-1-one (Il1.51)

  • Structural Difference : Features a 4-methoxybenzyl group instead of pyridin-4-yloxy.
  • Impact :
    • Electronic Effects : Methoxy groups donate electron density via resonance, whereas pyridinyloxy introduces electron-withdrawing character.
    • Solubility : The polar pyridine ring may enhance aqueous solubility compared to the lipophilic benzyl group.

Aliphatic Chain Length and Unsaturation

Example Compound : (E)-1-(Piperidin-1-yl)octadec-5-en-1-one

  • Structural Difference : Contains a longer aliphatic chain (C18 vs. C5) with a distal alkene.
  • Bioactivity: Shorter chains (as in the target compound) may optimize pharmacokinetics for central nervous system (CNS) penetration.

Pharmacologically Active Piperidine Derivatives

Example Compound : Ibrutinib (PCI-32765)

  • Structural Difference: Contains a pyrazolopyrimidine substituent and a propenone group instead of pyridinyloxy-pentenone.
  • Impact :
    • Target Specificity : Ibrutinib’s structure confers selectivity for Bruton’s tyrosine kinase (BTK), while the pyridinyloxy group in the target compound may interact with other enzymes (e.g., acetylcholinesterase, as seen in piperidine-linked anti-Alzheimer’s agents ).

Research Implications and Gaps

  • Synthetic Optimization : The pyridinyloxy group’s electronic effects warrant exploration in catalytic reactions (e.g., Tsuji-Trost allylation) .
  • Physicochemical Profiling : Comparative studies on solubility, stability, and logP are needed to assess drug-likeness.

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